7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde
Description
7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and a carbaldehyde group at the 3rd position of the chromene ring. The unique structure of this compound makes it a valuable molecule in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H5FO3 |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
7-fluoro-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5FO3/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-5H |
InChI Key |
ZAWRIYJHEDVUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 7-fluoro-4-methylcoumarin as a starting material, which undergoes oxidation to introduce the carbaldehyde group at the 3rd position. The reaction is usually carried out in the presence of oxidizing agents such as selenium dioxide or manganese dioxide in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: 7-Fluoro-2-oxo-2H-chromene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry[][3].
Biology: Investigated for its potential as an enzyme inhibitor and as a fluorescent marker in biological assays[][3].
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities[][3].
Industry: Utilized in the development of new materials with specific optical and electronic properties[][3].
Mechanism of Action
The mechanism of action of 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The fluorine atom enhances the compound’s ability to interact with biological membranes and proteins, potentially affecting various cellular pathways .
Comparison with Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 7-Methoxy-2-oxo-2H-chromene-3-carbaldehyde
- 7-Diethylamino-2-oxo-2H-chromene-3-carbaldehyde
Comparison: 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its non-fluorinated counterparts. This fluorine substitution can lead to increased biological activity and specificity in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
